molecular formula C12H18N2O2 B048238 (S,S)-(+)-Pseudoephedrine glycinamide CAS No. 170115-96-5

(S,S)-(+)-Pseudoephedrine glycinamide

Cat. No.: B048238
CAS No.: 170115-96-5
M. Wt: 222.28 g/mol
InChI Key: RASDPMXCBLHKCI-JOYOIKCWSA-N
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Description

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is a chemical compound with the molecular formula C12H18N2O2. It is also known as (1S, 2S)-(+)-Pseudoephedrine glycinamide. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phenyl group attached to a propan-2-yl backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide involves several steps. One common method involves the reaction of (1S,2S)-(+)-pseudoephedrine with glycine methyl ester in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is unique due to its specific stereochemistry and functional groups. Similar compounds include:

These compounds share some chemical properties but differ in their specific structures and applications.

Properties

IUPAC Name

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASDPMXCBLHKCI-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170115-96-5
Record name 2-Amino-N-[(2-hydroxy-1-methyl-2-phenyl)ethyl]-N-methylacetamide
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